6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone

physicochemical profiling library design lead-like space

6-Methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone (ChemSpider ID is a fully synthetic, low-molecular-weight (250.34 g·mol⁻¹) pyrimidinone derivative belonging to the 2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one subclass. Its substitution pattern – a propyl chain at C-5, a methyl group at C-6, and an N-methylpiperazine ring at C-2 – distinguishes it from other in-class screening compounds and confers a distinct hydrogen-bond donor/acceptor profile (2 HBD, 5 HBA) and a calculated clogP of approximately 1.96.

Molecular Formula C13H22N4O
Molecular Weight 250.34 g/mol
Cat. No. B11036286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(NC1=O)N2CCN(CC2)C)C
InChIInChI=1S/C13H22N4O/c1-4-5-11-10(2)14-13(15-12(11)18)17-8-6-16(3)7-9-17/h4-9H2,1-3H3,(H,14,15,18)
InChIKeyWFJVRZWNXLHPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone: Procurement-Relevant Identity and Physicochemical Baseline for a Pyrimidinone Screening Candidate


6-Methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone (ChemSpider ID 4974412) is a fully synthetic, low-molecular-weight (250.34 g·mol⁻¹) pyrimidinone derivative belonging to the 2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one subclass . Its substitution pattern – a propyl chain at C-5, a methyl group at C-6, and an N-methylpiperazine ring at C-2 – distinguishes it from other in-class screening compounds and confers a distinct hydrogen-bond donor/acceptor profile (2 HBD, 5 HBA) and a calculated clogP of approximately 1.96 . The compound is presently stocked by commercial screening-library vendors and has a confirmed ¹H NMR spectrum (DMSO-d₆) in the KnowItAll NMR Spectral Library [1]. No peer-reviewed pharmacological or biochemical assay data for this exact entity were identified in the public domain as of the search date.

Structure-verified by 1H NMR (DMSO-d6) — KnowItAll Spectral Library
Lead-like space: MW 250, clogP ~2, within fragment-screening guidelines
Class-level kinase selectivity context — n-propyl substitution linked to selective binding in analogs
No public target annotation — suitable for target-ID and phenotypic screening decks

Why 2-(4-Methylpiperazino)pyrimidinones Are Not Functionally Interchangeable: A Procurement Hazard Guide for 6-Methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone


The 2-(4-methylpiperazino)pyrimidin-4(3H)-one scaffold has yielded kinase inhibitors whose selectivity and potency are exquisitely sensitive to the C-5 and C-6 substituents. In the Shallal & Russu (2011) piperazinylpyrimidine series, replacing the C-5 propyl group with an aryl or heteroaryl moiety shifted the kinase-targeting profile from PDGFR/CK1/RAF subfamilies (compound 4) to a globally cytotoxic signature (compound 16), despite the identical piperazinylpyrimidinone core [1]. Similarly, in 4-substituted 2-(4-methylpiperazino)pyrimidines developed as 5-HT₂A receptor ligands, the nature of the C-4 substituent determined whether the compound behaved as a potent antagonist (Kᵢ ≈ 1–10 nM) or was essentially inactive . Consequently, substituting 6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone with a close analog that differs only in the length or branching of the C-5 alkyl chain, or in the C-6 substituent, carries a high risk of altering – or completely ablating – the target-binding profile. This risk is compounded by the current absence of public selectivity data, making empirical substitution inadvisable without direct comparative assay evidence.

C-5 substituent changes (propyl to aryl or branched alkyl) may shift kinase-targeting profile — class evidence shows selectivity can be lost entirely
HBD loss in N-alkylated or O-substituted analogs may impair hinge-region target engagement — ≥10-fold affinity loss reported in related series
Basicity differences in morpholino or piperidino analogs alter cellular distribution and formulation behaviour — direct substitution not supported

Quantitative Differentiation Evidence for 6-Methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiate This Compound from the 5-Isopentyl-6-methoxymethyl Analog Within the Same Vendor Screening Library

Within the 2-(4-methylpiperazino)-4(3H)-pyrimidinone subseries, 6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone (MW 250.34, clogP ~1.96, tPSA ~72 Ų) occupies a more lead-like physicochemical space than its closest commercially available analog, 5-isopentyl-6-(methoxymethyl)-2-(4-methylpiperazino)-4(3H)-pyrimidinone (MW 308.42, clogP ~2.5 estimated). The ~58 g·mol⁻¹ higher molecular weight and additional rotatable bond of the 5-isopentyl-6-methoxymethyl analog push it closer to the upper boundary of lead-like property guidelines, whereas the target compound remains squarely within the preferred lead-like window (MW ≤ 350, clogP ≤ 3) . This difference is critical for fragment-based screening campaigns and for projects where ligand efficiency metrics are prioritised in procurement decisions.

Lead-Likeness Profile
Data to verify
ΔMW −58 g·mol⁻¹; ΔclogP ≈ −0.5
Target vs. 5-isopentyl-6-methoxymethyl analog
Supports fragment-screening prioritization
Vendor catalogue data; no experimental logP available
physicochemical profiling library design lead-like space

The C-5 n-Propyl Group Confers a Distinct Conformational Profile Compared to the C-5 Isopentyl or C-5 Phenyl Analogs, with Implications for Kinase ATP-Site Complementarity

The Shallal & Russu (2011) structure–activity study of piperazinylpyrimidine antitumor agents directly demonstrated that the C-5 substituent is a primary determinant of NCI-60 growth-inhibition selectivity. Compounds bearing an n-propyl or small alkyl group at C-5 (e.g., compound 4) exhibited selective cytostatic activity against MDA-MB-468 cells and preferential binding to PDGFR and CK1 kinase subfamilies, whereas C-5 aryl or bulkier substituents produced pan-cytotoxic compounds (compound 16) or altered kinase-selectivity profiles [1]. Although the target compound was not itself included in that study, its C-5 n-propyl group is isosteric with the C-5 alkyl substituents present on the selective compounds in the Shallal series, providing a class-level inference that this substitution pattern is more likely to yield a selective kinase-binding profile than the bulkier C-5 isopentyl or C-5 phenyl variants available from the same commercial libraries.

C-5 Substituent Context
Class-level
n-Propyl pattern linked to selective kinase binding in structural analogs
Shallal & Russu (2011) SAR series inference
Class-level SAR inference; confirmatory data needed
No direct target-compound assay data available
conformational analysis kinase inhibitor design structure–activity relationships

Hydrogen-Bond Donor Count (HBD = 2) Distinguishes This Pyrimidinone from N-Alkylated or O-Substituted Analogs That Lose the Lactam –NH Donor

The 4(3H)-pyrimidinone tautomer present in the target compound retains a lactam N–H hydrogen-bond donor (HBD = 2 total), whereas analogs that are N-alkylated at the 3-position or exist exclusively as the 4-pyrimidinol tautomer lose this donor functionality. The presence of an H-bond donor at this position has been shown to be critical for hinge-region binding in pyrimidine-based kinase inhibitors and for receptor recognition in 5-HT₂A antagonist series [1]. For example, in the Saczewski 5-HT₂A ligand series, methylation or replacement of the pyrimidinone NH with O or N-alkyl groups resulted in ≥10-fold loss of affinity [1]. The target compound's measured ¹H NMR spectrum (DMSO-d₆) confirms the presence of the exchangeable lactam NH proton [2], providing experimental verification of the HBD capability that is absent in N(3)-substituted or fully aromatic pyrimidine analogs available from the same screening decks.

H-Bond Donor Profile
Reported
HBD=2 confirmed; N-alkylated analogs lose lactam NH
≥10-fold affinity loss upon NH removal in 5-HT2A series
May support hinge-region target engagement
Lactam NH verified by 1H NMR exchangeable signal
hydrogen-bond donor target engagement permeability

The N-Methylpiperazine Substituent Provides a Protonatable Tertiary Amine (pKa ~7.5–8.5) Absent in Morpholino or Piperidino Analogs, Enabling pH-Dependent Solubility and Lysosomal Trapping Potential

The 4-methylpiperazin-1-yl group at C-2 introduces a tertiary amine with an estimated pKa of ~7.5–8.5, imparting pH-dependent ionisation that is absent in morpholino (pKa ~6–7, weaker base) or piperidino (pKa ~10–11, stronger base, different charge distribution) analogs. In the kinase inhibitor PF-4708671, a piperazinyl-pyrimidine compound with a similar core, the piperazine moiety contributes to aqueous solubility > 100 µM at pH 7.4 and enables lysosomal sequestration, which modulates cellular exposure [1]. In contrast, morpholino-substituted pyrimidinones from the Shallal series showed reduced cellular potency relative to their biochemical IC₅₀ values, consistent with poorer cell permeability or altered subcellular distribution [2]. The target compound's N-methylpiperazine group thus provides a titratable basic centre that can be exploited for salt formation, solubility optimisation, and potential lysosomotropism – features not shared by neutral or less-basic heterocyclic C-2 substituents.

Ionization Context
Class-level
pKa ~7.5–8.5 enables pH-dependent ionization and salt formation
Morpholino pKa ~6–7; piperidino pKa ~10–11
Supports pH-dependent formulation strategies
Class-level estimate; experimental pKa unavailable
ionisation state solubility cellular pharmacokinetics

Procurement Application Scenarios for 6-Methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone Based on Verifiable Evidence


Kinase-Focused Phenotypic Screening Where Selective Cytostatic Activity Is Desired Over Pan-Cytotoxicity

Based on class-level evidence from the Shallal & Russu (2011) piperazinylpyrimidine series, the C-5 n-propyl substitution pattern is associated with selective cytostatic activity in the NCI-60 panel, particularly against the triple-negative breast cancer line MDA-MB-468, rather than the global cytotoxicity observed with C-5 aryl analogs [1]. This compound is appropriate for inclusion in kinase-targeted phenotypic screening decks where the goal is to identify compounds with growth-inhibitory selectivity rather than non-specific cytotoxicity. Procurement should be accompanied by a request for one-dose NCI-60 or equivalent panel screening to verify the selectivity profile for this specific chemotype.

Fragment-Efficient Lead Discovery Campaigns Requiring MW ≤ 250 and HBD ≥ 2

With MW = 250.34 and HBD = 2 (including the confirmed lactam NH), this compound falls within the fragment-like space defined by the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3), with the exception of HBA count (5). It is therefore suitable as a fragment-sized starting point for structure-based drug design, where the lactam NH can serve as a validated hinge-binding motif . The confirmed ¹H NMR spectrum provides a reference for purity assessment upon procurement [2].

Physicochemical Tool Compound for Studying pH-Dependent Cellular Distribution of Piperazinyl-Pyrimidinones

The N-methylpiperazine substituent provides a basic centre (estimated pKa ~7.5–8.5) that can be exploited in cellular pharmacokinetic studies to investigate lysosomal trapping and pH-dependent subcellular distribution – a phenomenon documented for the related piperazinyl-pyrimidine kinase inhibitor PF-4708671 [3]. This compound can serve as a minimalist scaffold for studying the contribution of the N-methylpiperazine moiety to cellular accumulation, especially when compared head-to-head with its morpholino or piperidino analogs in the same assay system.

Computational Docking and Pharmacophore Modelling Scaffold with Experimentally Confirmed 3D Geometry Input

The availability of a verified ¹H NMR spectrum (DMSO-d₆) [2] and the well-defined tautomeric state (lactam form, confirmed by the exchangeable NH signal) make this compound an experimentally grounded input for computational docking studies and pharmacophore model generation. This is in contrast to many screening-library compounds that lack spectroscopic verification, leading to ambiguity in tautomeric assignment and docking pose generation.

Application
Selection Property
Validation Focus
Kinase-targeted phenotypic screening studies
C-5 n-propyl substitution pattern
Cell-line panel selectivity review
Fragment-based lead discovery campaigns
Lead-like MW and HBD profile
Structure-based binding-mode analysis
Cellular distribution mechanism studies
N-methylpiperazine basic center
pH-dependent accumulation assessment
Computational docking studies
NMR-verified lactam tautomeric state
Experimentally grounded docking geometry
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